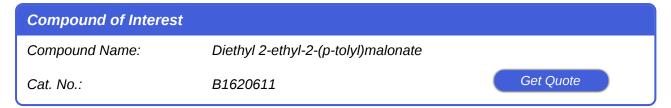


Comparative Analytical Cross-Validation of Diethyl 2-ethyl-2-(p-tolyl)malonate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected analytical data for **Diethyl 2-ethyl-2-(p-tolyl)malonate** against experimentally obtained data for structurally similar compounds. Due to the limited availability of published experimental spectra for the target compound, this document serves as a predictive guide based on established spectroscopic principles and data from related molecules. This cross-validation approach is essential for the verification and characterization of novel compounds in drug discovery and development pipelines.

Predicted Analytical Data for Diethyl 2-ethyl-2-(p-tolyl)malonate

The following tables summarize the predicted and observed analytical data for **Diethyl 2-ethyl-2-(p-tolyl)malonate** and its structural analogs. The predictions for the target compound are derived from the experimental data of the related compounds and fundamental principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data



Compound Name	Structure	Predicted/Observed Chemical Shifts (δ, ppm)
Diethyl 2-ethyl-2-(p- tolyl)malonate		(Predicted) - Aromatic protons (p-tolyl): ~7.1-7.3 (d, 2H), ~7.0-7.2 (d, 2H) - Ester methylene (-OCH ₂ CH ₃): ~4.1-4.3 (q, 4H) - p-tolyl methyl (-CH ₃): ~2.3 (s, 3H) - Ethyl methylene (-CH ₂ CH ₃): ~2.0-2.2 (q, 2H) - Ester ethyl (-OCH ₂ CH ₃): ~1.1-1.3 (t, 6H) - Ethyl methyl (-CH ₂ CH ₃): ~0.8-1.0 (t, 3H)
Diethyl 2-(p-tolyl)malonate		(Observed) Aromatic protons, ester methylene and ethyl groups, and the p-tolyl methyl group are present. The key difference is the presence of a methine proton (-CH) signal instead of the ethyl group signals.
Diethyl ethylmalonate		(Observed) Signals for the ester methylene and ethyl groups, as well as the ethyl group attached to the malonate core are present. Aromatic and p-tolyl methyl signals are absent.[1][2][3]
Diethyl diethylmalonate		(Observed) Signals for two equivalent ethyl groups attached to the malonate core and the ester ethyl groups are present. Aromatic and p-tolyl methyl signals are absent.[4]



Table 2: Predicted ¹³C NMR Spectral Data

Compound Name	Predicted/Observed Chemical Shifts (δ , ppm)
Diethyl 2-ethyl-2-(p-tolyl)malonate	(Predicted) - Ester carbonyl (C=O): ~170-172 - Aromatic quaternary C: ~135-140 - Aromatic CH: ~128-130 - Ester methylene (-OCH ₂): ~61-63 - Central quaternary C: ~55-60 - Ethyl methylene (-CH ₂): ~25-30 - p-tolyl methyl (-CH ₃): ~20-22 - Ester methyl (-CH ₃): ~13-15 - Ethyl methyl (-CH ₃): ~8-10
Diethyl 2-(p-tolyl)malonate	(Observed) Shows characteristic peaks for the ester carbonyls, aromatic carbons, ester methylene, and p-tolyl methyl. A key difference is the presence of a methine carbon signal.
Diethyl ethylmalonate	(Observed) Lacks aromatic carbon signals. Shows signals for the ester carbonyls, ester methylene, central methine, and the attached ethyl group.
Diethyl diethylmalonate	(Observed) Lacks aromatic carbon signals. Shows signals for the ester carbonyls, ester methylene, central quaternary carbon, and the two attached ethyl groups.[6]

Table 3: Predicted Infrared (IR) Spectroscopy Data



Compound Name	Predicted/Observed Key IR Absorptions (cm ⁻¹)
Diethyl 2-ethyl-2-(p-tolyl)malonate	(Predicted) - C=O stretch (ester): ~1730-1750 (strong) - C-O stretch (ester): ~1150-1250 (strong) - C-H stretch (aromatic): ~3000-3100 (medium) - C-H stretch (aliphatic): ~2850-3000 (medium) - C=C stretch (aromatic): ~1600 and ~1475 (medium, multiple bands)
Diethyl 2-(p-tolyl)malonate	(Observed) Exhibits the characteristic strong ester C=O and C-O stretches, along with aromatic and aliphatic C-H and aromatic C=C stretches.
Diethyl ethylmalonate	(Observed) Shows strong ester C=O and C-O stretches and aliphatic C-H stretches. Aromatic C-H and C=C stretches are absent.[1]
Diethyl diethylmalonate	(Observed) Displays strong ester C=O and C-O stretches and aliphatic C-H stretches. Aromatic signals are absent.[4]

Table 4: Predicted Mass Spectrometry Data



Compound Name	Predicted/Observed Key m/z Fragments
Diethyl 2-ethyl-2-(p-tolyl)malonate	(Predicted) - Molecular Ion [M]+: 278 - [M - OCH ₂ CH ₃]+: 233 - [M - COOCH ₂ CH ₃]+: 205 - [p-tolyl-C(CH ₂ CH ₃)]+: 119 - [p-tolyl]+: 91 (tropylium ion)
Diethyl 2-(p-tolyl)malonate	(Observed) The fragmentation pattern is influenced by the p-tolyl group.[7]
Diethyl ethylmalonate	(Observed) Fragmentation is primarily driven by the loss of ethoxy and carbethoxy groups.[1]
Diethyl diethylmalonate	(Observed) Shows fragmentation patterns characteristic of the loss of ethyl and ethoxycarbonyl groups.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[8] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[8]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
 - Acquire a ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[9]
 - Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.



• Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (for liquid samples):
 - Neat Sample: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr)
 to form a thin film.[10][11]
 - Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.[12]
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10 μg/mL.[13]
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.[14] The GC should be equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).[13]
- GC Conditions:
 - Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the compound.
 - Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

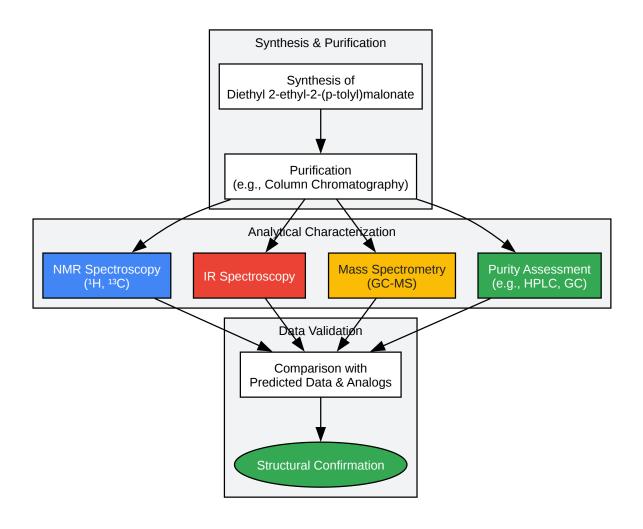


- · MS Conditions:
 - o Ionization Mode: Use Electron Impact (EI) ionization, typically at 70 eV.
 - Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-400).
- Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak to identify the molecular ion and characteristic fragment ions.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a newly synthesized compound like **Diethyl 2-ethyl-2-(p-tolyl)malonate**.





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Caption: Workflow for the synthesis, purification, and analytical characterization of a target compound.

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